XLogP3 Lipophilicity Advantage of 0.7–1.7 Log Units Over Closest 1-Phenylpyrazole-4-carboxylic Acid Analogs
The target compound exhibits a computed XLogP3 of 3.1, which is 0.7 log units higher than the 3,5-dimethyl analog (XLogP3 = 2.4) and 1.7 log units higher than the unsubstituted 1-phenyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 1.4) [1][2]. This places the diethyl-phenyl derivative in a more favorable lipophilicity range for passive membrane permeability according to standard drug-likeness guidelines, while the dimethyl and unsubstituted analogs fall into lower logP bins that may limit cellular penetration or favor aqueous solubility over membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 2.4; 1-Phenyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. dimethyl analog; +1.7 vs. unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A ΔlogP of 0.7–1.7 units can translate into a >5-fold difference in membrane permeability, directly affecting the cellular potency of derived conjugates and the suitability of this building block for producing brain-penetrant or intracellular-targeting compound libraries.
- [1] PubChem. 3,5-Diethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. CID 8103152. XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/1002899-44-6 (accessed 2026-05-13). View Source
- [2] PubChem. 1-Phenyl-1H-pyrazole-4-carboxylic acid. CID 121026. XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/1134-50-5 (accessed 2026-05-13). View Source
